![molecular formula C18H17BrN4O3 B2584009 2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide CAS No. 1326868-46-5](/img/structure/B2584009.png)
2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a bromophenyl group, an oxadiazole ring, a pyridinone ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridinone rings suggests that the compound could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the bromophenyl group could undergo reactions typical of aryl halides, while the acetamide group could participate in reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .Scientific Research Applications
Anticancer Activity
The compound has shown potential in anticancer studies. It has been synthesized and tested for its activity against various cancer cell lines. For instance, analogs of this compound have demonstrated significant anticancer activity against certain cancer cell lines, such as the CNS cancer cell line SNB-75 . This suggests that F6609-6804 could be a promising candidate for further development in cancer therapeutics.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with biological targets. F6609-6804 has been subjected to molecular docking studies to predict its binding affinity and mode of action within the target site. These studies help in the rational design of compounds with enhanced biological activity .
ADME Prediction
The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound is essential for determining its suitability as a drug. F6609-6804 has undergone ADME prediction studies to evaluate its pharmacokinetic properties, which is a vital step in drug discovery .
Toxicity Prediction
Before a compound can be approved for use, its toxicity must be assessed. In silico toxicity prediction models have been used to evaluate the potential toxic effects of F6609-6804, providing an early indication of its safety profile .
Pharmacological Activities of Derivatives
Research into the pharmacological activities of derivatives of phenoxy acetamide, which includes compounds like F6609-6804, has been conducted. These studies explore the therapeutic potential of these derivatives in various medical applications .
Halogen Bonding Studies
Halogen bonding plays a significant role in the stability and reactivity of many compounds. Studies have been conducted to understand the halogen interactions within the crystal structures of compounds related to F6609-6804, which can influence their pharmacological properties .
Chemical Diversity Exploration
The compound’s framework allows for the exploration of chemical diversity, leading to the synthesis of a wide range of pharmacologically interesting compounds. This diversity can be harnessed to design new derivatives with improved safety and efficacy .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-11(2)20-15(24)10-23-9-13(6-7-16(23)25)18-21-17(22-26-18)12-4-3-5-14(19)8-12/h3-9,11H,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODHCSHJJOMXQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-bromobenzamide](/img/structure/B2583927.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2583928.png)
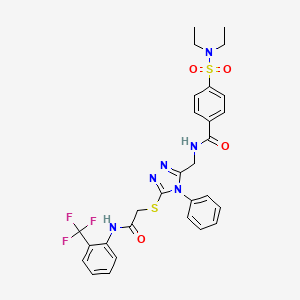
![4-[2-(2-Methyl-4-nitrophenoxy)ethyl]morpholine](/img/structure/B2583933.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2583936.png)
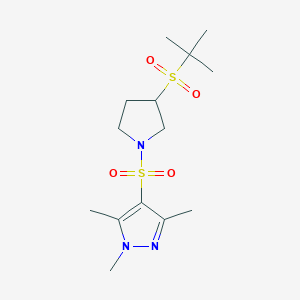
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2583939.png)
![Propyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2583941.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2583942.png)
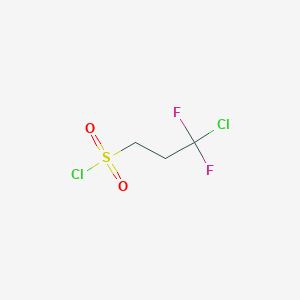

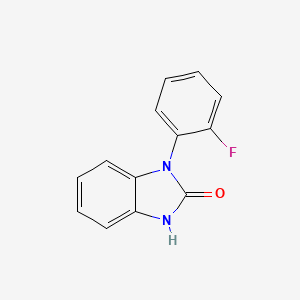
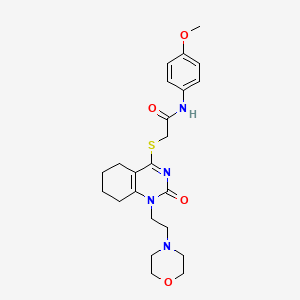
![1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2583948.png)